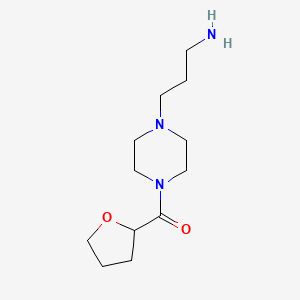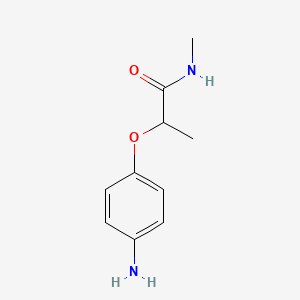
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
“5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol” is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The cyclohexylethyl group indicates the presence of a cyclohexane ring, which is a six-membered ring with single bonds .
Synthesis Analysis
While the specific synthesis for this compound is not documented, oxadiazoles are generally synthesized through the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The cyclohexylethyl group could potentially be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered oxadiazole ring with a thiol (-SH) group at the 2-position and a cyclohexylethyl group at the 5-position .
Chemical Reactions Analysis
Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at substituents on the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiol group might make the compound somewhat polar, and the cyclohexane ring would contribute to its hydrophobicity .
Applications De Recherche Scientifique
Tuberculostatic Activity
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol: has been studied for its potential in treating tuberculosis. Compounds with a similar benzazole system have shown significant antituberculous activity. Modifications in the structure of these compounds can affect their tuberculostatic activity, making them a subject of interest for developing new antituberculosis drugs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-cyclohexylethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBWVZZMBNBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
amine](/img/structure/B1461435.png)

![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)





![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)
amine](/img/structure/B1461450.png)
